2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile
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Overview
Description
2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methoxypyridine group and a pyridine carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting appropriate amines with dihaloalkanes under basic conditions.
Substitution with Methoxypyridine: The piperazine intermediate is then reacted with 4-methoxypyridine under nucleophilic substitution conditions to introduce the methoxypyridine group.
Introduction of the Pyridine Carbonitrile Group: The final step involves the reaction of the substituted piperazine with a pyridine carbonitrile derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxypyridine group can be oxidized to form corresponding N-oxides.
Reduction: The nitrile group can be reduced to primary amines under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: N-oxides of the methoxypyridine group.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies, including molecular docking and in vitro assays, are often conducted to elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 4-(4-Bromophenyl)piperazin-1-yl derivatives
- Pyridazinones containing (4-methoxyphenyl)piperazine
Uniqueness
2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its methoxypyridine and pyridine carbonitrile groups contribute to its potential as a versatile scaffold in drug design and development.
Properties
IUPAC Name |
2-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-22-14-3-5-19-16(11-14)21-8-6-20(7-9-21)15-10-13(12-17)2-4-18-15/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYYDPMXVPJSNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)N2CCN(CC2)C3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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